molecular formula C13H13ClN4O B577673 N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide CAS No. 1260843-73-9

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide

Cat. No.: B577673
CAS No.: 1260843-73-9
M. Wt: 276.724
InChI Key: KBYJIQCUCWBWMQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide (CAS 1260843-73-9) is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a chloro substituent at position 2, a methylamino group at position 4, and a benzyl-substituted carboxamide at position 5, creating a structure that balances lipophilicity with polarity . Its molecular formula is C 13 H 13 ClN 4 O, with a molecular weight of 276.72 g/mol . For safe handling, the recommended storage condition is sealed in a dry environment at 2-8°C . This compound serves as a versatile building block in organic synthesis. The chloro group at the 2-position is a reactive site that can undergo substitution reactions with various nucleophiles, such as amines, to create a diverse array of new pyrimidine derivatives for screening and development . Its primary research value lies in its potential as a protein kinase inhibitor. Studies suggest that its structural features allow it to bind to the active sites of enzymes, thereby blocking their activity. This mechanism is being explored for potential therapeutic applications in areas such as cancer and inflammatory disorders . Furthermore, structurally related N-benzylcarboxamide pyrimidine compounds have demonstrated potent inhibitory activity against viral enzymes like integrase and reverse transcriptase in biochemical assays, indicating potential for antiviral drug development . The synthesis of this compound can be achieved through a multi-step process. One common route begins with the selective amination of 2,4-dichloropyrimidine-5-carboxylic acid using methylamine to produce 2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid. The subsequent amide bond formation with benzylamine is efficiently mediated by a coupling reagent such as HATU in the presence of a base like DIPEA . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-15-11-10(8-17-13(14)18-11)12(19)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYJIQCUCWBWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733721
Record name N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-73-9
Record name N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2-Chloro-4-(Methylamino)Pyrimidine-5-Carboxylic Acid

The process begins with 2,4-dichloropyrimidine-5-carboxylic acid as the starting material. Selective substitution of the 4-chloro group is achieved using methylamine under controlled conditions. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of methylamine to dichloropyrimidine ensures complete substitution at the 4-position while preserving the 2-chloro group.

The intermediate 2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid is isolated via acid-base extraction, yielding >85% purity prior to crystallization.

Step 2: Amide Bond Formation with Benzylamine

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , a reagent renowned for high coupling efficiency. Benzylamine is introduced in a 1.5:1 molar ratio to the activated acid, facilitated by:

  • Base : N,N-Diisopropylethylamine (DIPEA) to maintain a pH >8.

  • Reaction Time : 12–18 hours at room temperature.

  • Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the final product with >90% HPLC purity.

Alternative Methodologies in Pyrimidine Carboxamide Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, substituting the 4-chloro group with methylamine under microwave conditions (100°C, 30 minutes) achieves comparable yields (78–82%) to conventional methods.

Solid-Phase Synthesis

Immobilized benzylamine on Wang resin enables iterative coupling and substitution steps. This approach, though less common, offers advantages in parallel synthesis for high-throughput screening.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Synthesis
Methylamine Concentration 1.2 equivalentsPrevents over-substitution at C2
Coupling Reagent HATU over EDCl/HOBtHigher amidation efficiency (95%)
Solvent Polarity DMF > THFEnhances nucleophilicity of amines

Analytical Characterization and Quality Control

Chromatographic Analysis

  • HPLC : Luna C18 column (70% aqueous TFA/30% methanol) confirms purity (>98%).

  • LC-MS : m/z 276.72 [M+H]+ aligns with the molecular formula C13H13ClN4O.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 2.85 (s, 3H, N-CH3).

  • ¹³C NMR : 165.2 ppm (C=O), 158.1 ppm (C-Cl), 137.5 ppm (pyrimidine-C4).

Challenges and Limitations in Current Synthetic Approaches

Regioselectivity Issues

Competing substitution at C2 can occur if methylamine is used in excess, necessitating precise stoichiometric control.

Sensitivity to Moisture

The intermediate carboxylic acid is hygroscopic, requiring anhydrous conditions during activation to prevent hydrolysis.

Scalability Constraints

Multi-step purification (e.g., column chromatography) complicates large-scale production, prompting exploration of catalytic methods .

Scientific Research Applications

Chemical Synthesis and Reactions

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its chemical properties allow it to undergo several reactions:

  • Substitution Reactions : The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
  • Oxidation and Reduction Reactions : The compound can be oxidized to N-oxide derivatives or reduced to form amine derivatives.
  • Condensation Reactions : The carboxamide group can react with aldehydes or ketones to form imines or enamines.

These reactions are facilitated by common reagents like sodium hydride for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in biological processes. Its mechanism of action often involves binding to the active sites of enzymes such as kinases, thereby blocking their activity. This property is being explored for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .

Neuroleptic Activity

In studies focused on neuroleptic activity, derivatives of this compound have shown promising results in inhibiting apomorphine-induced stereotyped behavior in animal models. For instance, certain synthesized benzamides demonstrated significantly enhanced activity compared to standard drugs like metoclopramide and haloperidol, suggesting potential use in psychotic disorders .

Therapeutic Potential

The compound is under investigation for its potential as a therapeutic agent across various medical conditions:

  • Cancer Treatment : It has shown efficacy as a potent androgen receptor antagonist, which is crucial for managing prostate cancer and other androgen-dependent conditions .
  • Anti-inflammatory Effects : Some derivatives exhibit strong anti-inflammatory properties by effectively inhibiting COX enzymes, which are critical targets in the treatment of inflammatory diseases .

Industrial Applications

This compound is utilized in the development of new materials and chemical processes. Its versatility in chemical reactions makes it a valuable component in creating novel compounds with potential applications in pharmaceuticals and other industries.

Case Studies

StudyFocusFindings
Study on NeurolepticsNeuroleptic ActivityDerivatives showed up to 15 times more activity than metoclopramide .
Anti-inflammatory ResearchCOX InhibitionCertain derivatives demonstrated IC50 values comparable to celecoxib .
Androgen Receptor ModulationCancer TreatmentHigh affinity for androgen receptors with minimal agonistic effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized in Table 1 .

Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives

Compound Name Position 2 Position 4 Position 5 Carboxamide Substituents Core Structure
Target Compound Chloro Methylamino - N-benzyl Pyrimidine
N-Benzyl-5-chloro-2-(propylsulfonyl)... Propylsulfonyl - Chloro N-(2-pyridinyl) Pyrimidine
N-(4-((octylamino)methyl)benzyl)... - Oxo (thieno ring) - N-benzyl (octylamino) Thieno[2,3-d]pyrimidine
N-(4-(6-Chloropyrimidin-4-yl)thiazol...) - Chloro (pyrimidin-4-yl) - 4-fluoro-N-methylbenzamide Pyrimidine-thiazole hybrid
Key Observations:
  • Positional Substitution: The target compound’s 2-chloro and 4-methylamino groups contrast with the 5-chloro and 2-sulfonyl groups in ’s analog, which may alter steric and electronic profiles .
  • Carboxamide Substituents : The benzyl group in the target compound vs. pyridinyl () or fluorobenzyl () groups affects lipophilicity and target engagement .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Properties

Compound Binding Affinity (kcal/mol) LogP (Predicted) Solubility Notable Substituent Effects
Target Compound N/A Moderate Moderate Methylamino enhances H-bonding
N-Benzyl-5-chloro-2-(propylsulfonyl)... N/A Higher (sulfonyl) Aqueous soluble Sulfonyl increases polarity
N-(4-((octylamino)methyl)benzyl)... -10.8 High Low Octyl chain increases lipophilicity
Reference Inhibitor -8.2 Moderate Moderate -
Key Findings:
  • Binding Affinity: The thienopyrimidine analog () exhibits superior binding energy (−10.8 kcal/mol) compared to the reference inhibitor (−8.2 kcal/mol), likely due to its extended alkyl chain and fused heterocycle .
  • Electronic Effects: The methylamino group in the target compound may improve hydrogen-bonding interactions with biological targets compared to electron-withdrawing substituents like sulfonyl .

Biological Activity

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its pyrimidine core, which is substituted with a benzyl group, a chlorine atom, and a methylamino group. This unique structure contributes to its biological activity by interacting with various molecular targets.

The compound primarily functions through the inhibition of specific enzymes and receptors involved in critical biological processes. It has been shown to act as an inhibitor of kinases, which play a vital role in cellular signaling pathways. By binding to the active sites of these enzymes, this compound can modulate various cellular functions, including proliferation and apoptosis .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models. A notable study found that certain analogues demonstrated IC50 values in the nanomolar range against specific cancer cell lines, highlighting their potential as therapeutic agents .

Antiviral Activity

The compound has also shown promise as an antiviral agent. In studies involving analogues with a benzyl group, maximal cytoprotection was observed without significant cytotoxicity. These compounds exhibited IC50 values ranging from 21 to 230 nM against viral targets, suggesting that modifications to the benzyl group significantly enhance antiviral efficacy .

Neuroleptic Activity

In neuropharmacological studies, this compound and its derivatives have been evaluated for their neuroleptic activity. One analogue was reported to be significantly more active than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsIC50 Values (nM)
AntitumorInhibition of tumor growth in cancer models< 100
AntiviralCytoprotection without cytotoxicity21 - 230
NeurolepticInhibition of stereotyped behavior15 times > metoclopramide

Case Studies

  • Antitumor Efficacy : A study evaluating the antitumor effects of N-benzyl derivatives found that certain compounds significantly reduced tumor volume in xenograft models, demonstrating their potential as anticancer agents.
  • Antiviral Screening : In vitro assays revealed that analogues of this compound provided substantial protection against viral infections while maintaining high cell viability rates.
  • Neuropharmacological Evaluation : A series of benzamide derivatives were synthesized and tested for neuroleptic activity, revealing that modifications to the benzyl group enhanced the overall efficacy compared to standard treatments like haloperidol .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide, and what are the critical reaction conditions?

The compound is synthesized via multi-step protocols involving acylation, amination, and cyclization. A key intermediate, 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine, undergoes acylation with substituted benzoyl chlorides (e.g., 4-bromobenzoyl chloride) under reflux in solvents like THF. Subsequent amination with methylamine and Boc-protection (tert-butoxycarbonyl) is critical to prevent side reactions during radiofluorination . For radioisotope labeling, diaryliodonium salts (e.g., precursor 15 ) are used due to challenges in conventional nucleophilic substitution with [¹⁸F]fluoride, which fails under harsh conditions (high temperature, extended reaction times) .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical methods include:

  • Reverse-phase HPLC (Luna C18 column, 70% aqueous TFA/30% methanol) to assess purity (>98%) .
  • LC-MS (m/z 150–750 range) and ¹H/¹³C NMR for functional group verification. For example, Boc-protected intermediates show characteristic tert-butyl peaks at δ 1.4 ppm in ¹H NMR .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. What methodological challenges arise in radiofluorination of this compound, and how are they resolved?

Conventional [¹⁸F]fluoride substitution fails due to weak electron-withdrawing groups on the pyrimidine ring. Instead, diaryliodonium salt precursors (e.g., 15 ) enable regioselective radiofluorination. Key steps include:

  • Protecting the methylamino group with Boc to prevent side reactions.
  • Using Koser’s reagent (hydroxy(tosyloxy)iodobenzene) to generate iodonium salts from tributylstannane intermediates .
  • Optimizing reaction time (4 days for precursor synthesis) and solvent (THF) to achieve 10–30% yields .

Q. How is the metabolic stability of this compound evaluated in vivo, and what insights do metabolite profiles provide?

In primate studies, radio-HPLC of plasma samples (using MeOH:H₂O:Et₃N mobile phase) reveals:

  • 43% unchanged compound at 12 minutes post-injection, declining to 26% by 60 minutes.
  • Five radiometabolites ([¹⁸F]A–E ) with lower lipophilicity (shorter HPLC retention times), suggesting phase I/II modifications like oxidation or glucuronidation. These metabolites show minimal brain penetration, preserving receptor-specific PET signals .
  • Protein binding assays confirm high plasma protein affinity, requiring methanol precipitation (91.5% extraction efficiency) for accurate quantification .

Q. What strategies are used to resolve contradictions in pharmacological specificity data for this compound?

While the compound exhibits high affinity for mGluR1 (IC₅₀ = 1.8 nM), off-target screening (Ki >10,000 nM for 5-HT, D1–D5, and σ receptors) validates selectivity. Methodological approaches include:

  • Competitive binding assays using transfected cell lines (e.g., HEK293 expressing mGluR1/5).
  • Blocking studies with antagonists (e.g., JNJ16259685) to confirm reversible receptor engagement .
  • Dose-dependent PET imaging in primates to correlate brain uptake with receptor density .

Methodological Design Considerations

Q. How are stability studies designed to assess this compound under physiological conditions?

  • In vitro stability : Incubation with whole blood and plasma (30 min, RT), followed by methanol deproteinization and radio-HPLC to quantify intact compound (>90% stability) .
  • Free fraction analysis : Equilibrium dialysis or ultrafiltration to measure unbound compound in plasma (<5% free fraction), critical for pharmacokinetic modeling .

Q. What experimental controls are essential for ensuring reproducibility in radiofluorination workflows?

  • Precursor validation : NMR and HRMS to confirm iodonium salt purity.
  • Radiolysis mitigation : Adding ascorbic acid (0.1% w/v) to [¹⁸F] formulations.
  • Decay correction : γ-counting with half-life-adjusted normalization .

Key Findings

  • Synthesis : Boc protection and iodonium salt strategies overcome radiofluorination challenges .
  • Selectivity : High mGluR1 specificity with negligible off-target binding .
  • Metabolites : Lipophilicity reduction minimizes brain interference .

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